molecular formula C10H15NO B3077006 2-Ethoxy-5-ethylaniline CAS No. 104338-72-9

2-Ethoxy-5-ethylaniline

Cat. No. B3077006
CAS RN: 104338-72-9
M. Wt: 165.23 g/mol
InChI Key: VHPZUXGGXAJWOC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylaniline is a chemical compound with the molecular formula C10H15NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of anilines, such as 2-Ethoxy-5-ethylaniline, typically involves several steps . The process often starts with a nitration, followed by a conversion from the nitro group to an amine, and then a bromination . Another common method for preparing primary amines is to use azide ion, N3–, rather than ammonia, as the nucleophile for S N 2 reaction with a primary or secondary alkyl halide .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-ethylaniline consists of a benzene ring with an ethoxy group (C2H5O-) and an ethylaniline group (C2H5NH2) attached to it .


Chemical Reactions Analysis

Anilines, including 2-Ethoxy-5-ethylaniline, can undergo a variety of chemical reactions . For example, they can participate in nucleophilic substitution reactions, react with acids to form salts and water, and react violently with oxidizing materials .

Scientific Research Applications

Improved Synthesis and Biological Activity A study by Johnson et al. (2022) outlines the improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a compound structurally related to 2-Ethoxy-5-ethylaniline. This synthesis is crucial for developing compounds with biological activities, such as kinase inhibitors, which are essential for cancer research and other disease treatments. The process highlights the significance of such compounds in the preparation of biologically active molecules (Hunter Johnson et al., 2022).

Polyaniline Complexes for Conductive Materials Research by Lin and Yang (2001, 2005) on ethyl and ethoxy-substituted polyaniline complexes reveals the application of these materials in creating conductive polymers. These studies demonstrate how substituents like ethoxy groups influence the electrical properties of polyaniline, making it suitable for various technological applications, including sensors and electronic devices (D. Lin & Sze‐Ming Yang, 2001; D. Lin & Sze‐Ming Yang, 2005).

Electrorheological Fluids Kim et al. (2001) explored the electrorheological (ER) properties of polyaniline derivatives, including those from monomers similar to 2-Ethoxy-5-ethylaniline. This research highlights the potential of these derivatives in ER applications, which are critical in developing advanced materials for actuators and smart fluid technologies (Joong-sik Kim et al., 2001).

Molecular Electronics and Sensing The synthesis and characterization of compounds for potential use in molecular electronics and sensing applications are also significant. Gawale et al. (2019) discuss the development of a selective and sensitive probe for copper ions, indicating the broader applicability of ethoxy and ethyl-substituted compounds in creating sensitive detection systems for metals and other analytes (Y. Gawale et al., 2019).

Mechanism of Action

Mode of Action

Anilines generally undergo reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Result of Action

As an aniline derivative, it may have potential biological activity, but specific effects need to be investigated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Friedel-Crafts acylation, a common reaction involving anilines, requires strictly anhydrous conditions and can produce corrosive acid wastes

Safety and Hazards

2-Ethoxy-5-ethylaniline, like other anilines, can pose several hazards. It can affect you when breathed in and by passing through your skin. Contact can irritate the skin and eyes. High levels can interfere with the ability of the blood to carry oxygen, causing headache, fatigue, dizziness, and a blue color to the skin and lips (methemoglobinemia) .

Future Directions

The future directions for research on 2-Ethoxy-5-ethylaniline could involve exploring its potential applications in various fields, such as the synthesis of new compounds, pharmaceuticals, or dyes . Further studies could also investigate its reactivity and safety profile in more detail.

properties

IUPAC Name

2-ethoxy-5-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPZUXGGXAJWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-ethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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